

^1H and ^{13}C NMR analysis of 4-Chloro-2-(Trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 4-Chloro-2-(Trifluoromethyl)pyridine

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Comparative NMR Analysis of Chloro-Trifluoromethyl-Pyridines

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **4-Chloro-2-(Trifluoromethyl)pyridine** and its isomers. Understanding the subtle differences in NMR spectral data is crucial for the unambiguous identification and characterization of these important building blocks in medicinal chemistry and materials science. This document presents available experimental data, outlines a general protocol for data acquisition, and visualizes the analytical workflow.

^1H and ^{13}C NMR Data Comparison

The following table summarizes the reported ^1H and ^{13}C NMR chemical shifts (δ) and coupling constants (J) for various isomers of chloro-(trifluoromethyl)pyridine. While extensive data is available for several isomers, specific experimental data for **4-Chloro-2-(Trifluoromethyl)pyridine** was not found in the reviewed literature. The data presented here is compiled from various sources and serves as a valuable reference for researchers working with these compounds.

| Compound | Position | ¹ H Chemical Shift (ppm) | ¹³ C Chemical Shift (ppm) |
|-------------------------------------------|----------------------|-------------------------------------|--------------------------------------|
| 4-Chloro-2-(Trifluoromethyl)pyridine | H-3 | Data not available | C-2 |
| H-5 | Data not available | C-3 | |
| H-6 | Data not available | C-4 | |
| C-5 | | | |
| C-6 | | | |
| CF ₃ | | | |
| 2-Chloro-3-(trifluoromethyl)pyridine[1] | H-4 | 8.04 (dd, J = 7.8, 2.0 Hz) | C-2: 149.1 (q, J = 1.6 Hz) |
| H-5 | 7.45 - 7.35 (m) | C-3: 125.5 (q, J = 33.4 Hz) | |
| H-6 | 8.59 (d, J = 4.8 Hz) | C-4: 136.6 (q, J = 5.0 Hz) | |
| C-5: 122.0 | | | |
| C-6: 152.3 (q, J = 1.2 Hz) | | | |
| CF ₃ : 122.1 (q, J = 273.8 Hz) | | | |
| 2-Chloro-4-(trifluoromethyl)pyridine[2] | H-3 | 7.58 (s) | C-2: 152.7 |
| H-5 | 7.46 (d, J = 5.8 Hz) | C-3: 118.1 (q, J = 3.4 Hz) | |
| H-6 | 8.60 (d, J = 5.1 Hz) | C-4: 141.0 (q, J = 34.8 Hz) | |

C-5: 120.6 (q, J = 3.9 Hz)

C-6: 150.9

CF₃: 122.0 (q, J = 274.7 Hz)

| | | | |
|-----------------------------------------|-----|-------|--------------------|
| 2-Chloro-5-(trifluoromethyl)pyridine[3] | H-3 | 7.497 | Data not available |
|-----------------------------------------|-----|-------|--------------------|

| | |
|-----|-------|
| H-4 | 7.904 |
|-----|-------|

| | |
|-----|-------|
| H-6 | 8.689 |
|-----|-------|

Note: The absence of readily available, experimentally verified ¹H and ¹³C NMR data for **4-Chloro-2-(trifluoromethyl)pyridine** in the public domain highlights a potential gap in the characterization of this specific isomer. Researchers synthesizing or utilizing this compound are encouraged to perform and report detailed NMR analysis to contribute to the collective spectroscopic database.

Experimental Protocol for NMR Analysis

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of substituted pyridines, based on methodologies reported in the literature.[4]

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. ¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

- Parameters:
 - Pulse Sequence: A standard single-pulse experiment.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
 - Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for aromatic compounds.

3. ^{13}C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer with a broadband probe.
- Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
 - Spectral Width: A spectral width of approximately 200-250 ppm is typically used for organic molecules.

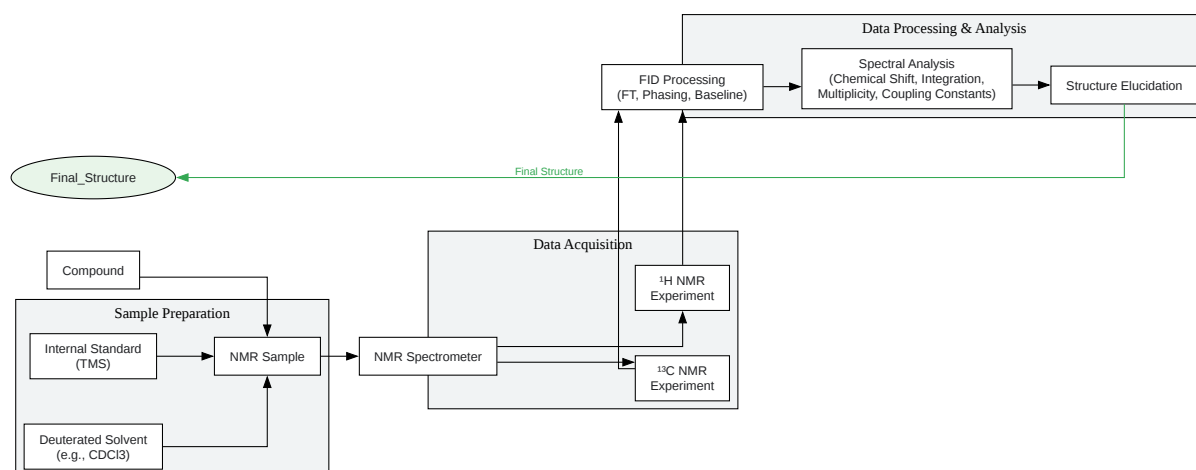
4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.

- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the signals in the ^1H spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a substituted pyridine using NMR spectroscopy.

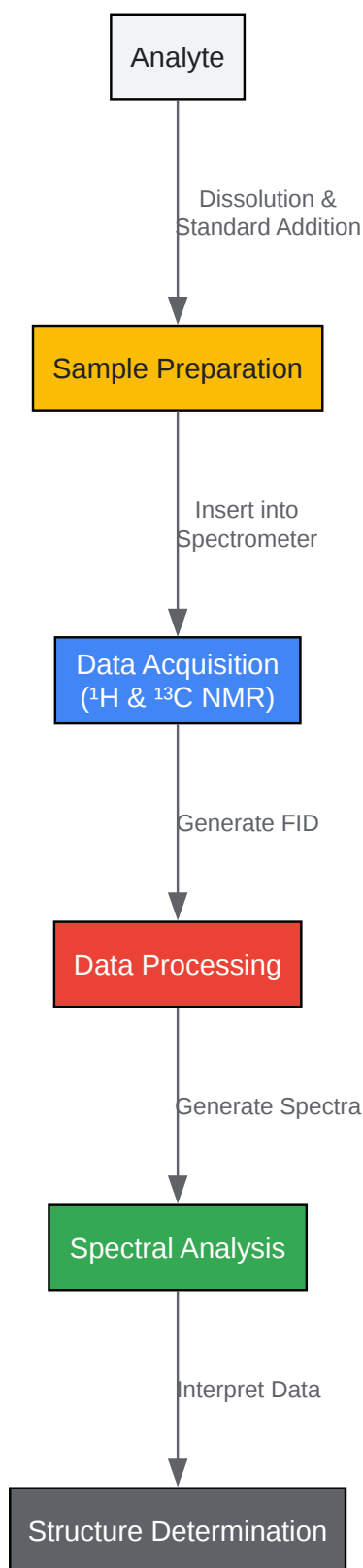


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A streamlined workflow for NMR-based structural analysis.

Signaling Pathway of NMR Analysis

The following diagram illustrates the logical flow and relationships between the key steps in an NMR analysis, from sample preparation to final structure determination.



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The logical progression of an NMR experiment.

This guide serves as a starting point for the NMR analysis of **4-Chloro-2-(Trifluoromethyl)pyridine** and its isomers. The provided data and protocols are intended to aid researchers in their experimental design and data interpretation. The contribution of new, high-quality NMR data for under-characterized compounds like **4-Chloro-2-(Trifluoromethyl)pyridine** is essential for the advancement of chemical sciences.

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